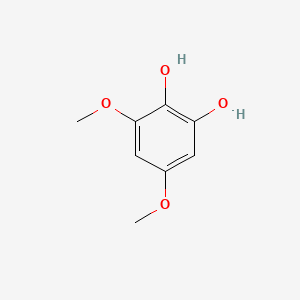

3,5-Dimethoxybenzene-1,2-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,5-Dimethoxybenzene-1,2-diol is an organic compound with the molecular formula C8H10O4 It is a derivative of benzene, where two methoxy groups are attached to the 3rd and 5th positions, and two hydroxyl groups are attached to the 1st and 2nd positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethoxybenzene-1,2-diol can be achieved through several methods. One common approach involves the dihydroxylation of 3,5-dimethoxytoluene. This reaction typically uses osmium tetroxide (OsO4) as a catalyst and hydrogen peroxide (H2O2) as an oxidizing agent under mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yield and purity, often involving the use of advanced catalytic systems and automated control processes.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxybenzene-1,2-diol undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form catechols using reducing agents such as sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: DDQ, H2O2, OsO4

Reduction: NaBH4, LiAlH4

Substitution: Halogens, nitrating agents, sulfonating agents

Major Products

Oxidation: Quinones

Reduction: Catechols

Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

3,5-Dimethoxybenzene-1,2-diol has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

Biology: Studied for its potential antioxidant properties and its role in biological systems.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dimethoxybenzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with specific pathways involved in inflammation and cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

3,4-Dimethoxybenzene-1,2-diol: Similar structure but with methoxy groups at the 3rd and 4th positions.

3-Methylcatechol: A methyl group replaces one of the methoxy groups.

4-Methylcatechol: Another variant with a methyl group instead of a methoxy group.

Uniqueness

3,5-Dimethoxybenzene-1,2-diol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its dual methoxy and hydroxyl groups make it a versatile compound for various chemical transformations and applications.

Biological Activity

3,5-Dimethoxybenzene-1,2-diol, also known as a derivative of catechol, has garnered attention in recent years for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₈H₁₀O₄

- Molecular Weight : 170.16 g/mol

- Structure : The compound features two methoxy groups and two hydroxyl groups on a benzene ring, which contribute to its reactivity and biological properties.

Research indicates that this compound exhibits various biological activities through several mechanisms:

- Antioxidant Activity : The compound demonstrates significant free radical scavenging properties. Studies have shown that it can inhibit oxidative stress by neutralizing reactive oxygen species (ROS), which is crucial in preventing cellular damage and inflammation .

- Anti-inflammatory Effects : The compound has been observed to inhibit pro-inflammatory cytokines such as IL-6 and IL-23 in macrophages, suggesting its potential in treating inflammatory diseases .

- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that this compound can selectively induce apoptosis in malignant cells while sparing non-malignant cells. The mechanisms include activation of caspases and disruption of mitochondrial membrane potential .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays:

| Assay Type | IC50 Value (µM) | Standard Comparison |

|---|---|---|

| DPPH Scavenging | 10.12 | n-propyl gallate (30.30) |

| Superoxide Scavenging | 20.00 | n-propyl gallate (25.00) |

These results underscore the compound's strong antioxidant properties compared to established standards .

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound significantly reduces the production of inflammatory mediators in activated macrophages. This effect is mediated through the suppression of NF-kB signaling pathways .

Anticancer Properties

Case studies have highlighted the compound's selective cytotoxicity against various cancer cell lines:

- Cell Lines Tested : HL-60 (promyelocytic leukemia), HSC-2 (squamous cell carcinoma).

- Mechanism : Induction of apoptosis via caspase activation and mitochondrial dysfunction.

The selectivity index (SI) calculated for these studies indicates a promising therapeutic window for cancer treatment .

Case Studies

-

Study on Cytotoxicity :

- A study evaluated the effects of this compound on HL-60 cells and found a dose-dependent increase in apoptosis markers after treatment with the compound at concentrations ranging from 0.5 µM to 10 µM.

- Anti-inflammatory Study :

Properties

Molecular Formula |

C8H10O4 |

|---|---|

Molecular Weight |

170.16 g/mol |

IUPAC Name |

3,5-dimethoxybenzene-1,2-diol |

InChI |

InChI=1S/C8H10O4/c1-11-5-3-6(9)8(10)7(4-5)12-2/h3-4,9-10H,1-2H3 |

InChI Key |

RPEXDXAQJRQLJO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.